5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-6-2-1-5-11(12)15-9-10-16(24-15)17(21)19-13-7-3-4-8-14(13)20(22)23/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHMKDBHHLJULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199458-85-0 | |
| Record name | 5-(2-CHLOROPHENYL)-N-(2-NITROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide and Its Analogs
Retrosynthetic Analysis of 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection is the amide bond, a common and reliable synthetic step. This bond cleavage reveals two key precursors: 5-(2-chlorophenyl)-2-furoic acid and 2-nitroaniline (B44862).
Further disconnection of the 5-(2-chlorophenyl)-2-furoic acid at the C-C bond between the furan (B31954) ring and the chlorophenyl group points towards a Meerwein arylation reaction. This strategic bond cleavage identifies furan-2-carboxylic acid and a diazonium salt derived from 2-chloroaniline (B154045) as the foundational starting materials. This retrosynthetic pathway provides a clear and efficient roadmap for the laboratory synthesis of the target compound.
Optimized Laboratory Synthesis of this compound
The laboratory synthesis of this compound is a sequential process that involves the synthesis of key precursors, a crucial amidation reaction, and rigorous purification steps to ensure the final product's high purity.
The synthesis commences with the preparation of 5-(2-chlorophenyl)-2-furoic acid. This is typically achieved through a Meerwein arylation reaction, where furan-2-carboxylic acid is reacted with a diazonium salt generated in situ from 2-chloroaniline. pensoft.net This reaction effectively installs the 2-chlorophenyl group at the 5-position of the furan ring.
The second key precursor, 2-nitroaniline, is a commercially available reagent.
The formation of the amide bond is the final key step in the synthesis of this compound. This transformation is accomplished by coupling 5-(2-chlorophenyl)-2-furoic acid with 2-nitroaniline. To facilitate this reaction, the carboxylic acid is typically activated. A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. pensoft.net The resulting acyl chloride is then reacted with 2-nitroaniline in the presence of a base to neutralize the HCl byproduct.
Alternatively, various coupling reagents can be employed for direct amidation, avoiding the need to isolate the acyl chloride. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) are effective in promoting amide bond formation under mild conditions. cuny.edu A one-pot method utilizing phenylsulfonyl chloride as a reagent under phase transfer catalysis has also been reported for the synthesis of N-aryl-5-aryl-2-furoyl amides, offering an efficient alternative. researchgate.net
| Activating Agent | Solvent | Base | Temperature | Typical Yield |
|---|---|---|---|---|
| Thionyl Chloride | Dichloromethane (B109758) (DCM) or Dioxane | Triethylamine (TEA) or Pyridine (B92270) | 0 °C to Room Temperature | Good to Excellent |
| EDC/HOBt | Dimethylformamide (DMF) or DCM | Diisopropylethylamine (DIPEA) | Room Temperature | High |
| Phenylsulfonyl Chloride | Biphasic (e.g., Dichloromethane/Water) | Phase Transfer Catalyst (e.g., TBAB) and Inorganic Base (e.g., K₂CO₃) | Room Temperature | Excellent |
Achieving high purity of the final product is critical. The crude this compound is typically purified through recrystallization from a suitable solvent or a mixture of solvents, such as ethanol/water or ethyl acetate/hexane (B92381). google.com This method is effective in removing unreacted starting materials and byproducts.
For more challenging purifications, column chromatography on silica (B1680970) gel is a powerful technique. nih.gov A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities. The purity of the final compound is then confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Divergent Synthesis Strategies for Structurally Related Furamide Analogs
The synthetic route established for this compound can be readily adapted to produce a diverse library of structurally related furamide analogs. This is achieved by systematically varying the substituents on both the 5-aryl ring of the furan and the N-aryl ring of the amide.
The electronic and steric nature of the substituents on the aryl rings can influence the synthetic yield and purity of the final furamide analogs. For the 5-aryl-2-furoic acid precursor, the synthesis via the Meerwein arylation is generally tolerant of a wide range of substituents on the aniline (B41778) starting material. pensoft.net However, strongly electron-withdrawing groups may decrease the nucleophilicity of the aniline, potentially affecting the diazotization step.
In the subsequent amidation reaction, the nucleophilicity of the aniline derivative is a key factor. Electron-donating groups on the N-aryl ring generally enhance the reaction rate and yield, while electron-withdrawing groups can have the opposite effect. Steric hindrance around the amine group can also impact the reaction efficiency, sometimes requiring more forcing conditions or specialized coupling reagents.
| 5-Aryl Substituent | N-Aryl Substituent | Amidation Method | Observed Trend in Yield |
|---|---|---|---|
| 4-Fluorophenyl | Morpholine | Acyl Chloride | 85% |
| 4-Nitrophenyl | Morpholine | Acyl Chloride | 82% |
| 4-Chloro-2-nitrophenyl | Morpholine | Acyl Chloride | 93% |
| Phenyl | Various substituted anilines | Phenylsulfonyl Chloride/PTC | Generally excellent yields reported |
Stereochemical Considerations in Furamide Synthesis
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in organic synthesis, particularly in the development of pharmacologically active compounds. rijournals.comresearchgate.net For furan-2-carboxamide derivatives, which are explored for various biological activities, controlling the stereochemical outcome of a synthesis is paramount as different stereoisomers can exhibit vastly different biological efficacy and safety profiles. rsc.orgpatsnap.com The synthesis of chiral furamides, where stereocenters may be present on substituents attached to the furan or amide moieties, requires strategic approaches to ensure the desired isomeric purity.
Two primary strategies are employed to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution. rijournals.comwikipedia.org
Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. It often involves the use of chiral catalysts, chiral auxiliaries, or chiral substrates that influence the stereochemical course of the reaction. rijournals.comresearchgate.net
Substrate Control: In this method, an existing stereocenter in the starting material directs the formation of a new stereocenter. youtube.com For instance, if a chiral amine or a chiral furan-2-carboxylic acid derivative is used as a precursor, it can guide the stereochemistry of subsequent reactions.
Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselective formation of the product. youtube.com After the desired stereochemical transformation is complete, the auxiliary is removed. youtube.com This method allows for the synthesis of a specific enantiomer from an achiral precursor. researchgate.net
Chiral Catalysis: Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. rijournals.com This is often a highly efficient method for producing enantiomerically enriched products.
Chiral Resolution: This technique involves the separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties, their direct separation is challenging. libretexts.org Therefore, resolution typically involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.org
A common method for resolving racemic amines or carboxylic acids, which are precursors for furamide synthesis, is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org For example, a racemic amine can be reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org Due to their different solubilities, one salt may crystallize preferentially from the solution. wikipedia.org The separated salt can then be treated to regenerate the pure enantiomer of the amine. wikipedia.org
| Resolving Agent Class | Examples | Used to Resolve |
|---|---|---|
| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases (Amines) |
| Chiral Bases | Brucine, Strychnine, Quinine, (R)-(+)-α-Methylbenzylamine | Racemic Acids (Carboxylic Acids) |
The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. nih.gov After separation, the resolving agent is removed to yield the enantiomerically pure starting material, which can then be used to synthesize the desired chiral furamide derivative. While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org
Green Chemistry Approaches and Sustainable Synthesis of Furamide Derivatives
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance laboratory safety. mdpi.comresearchgate.net The synthesis of this compound and its analogs can be made more sustainable by adopting greener methodologies that focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com
Green Solvents: A key aspect of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. jddhs.com Traditional amide synthesis often employs solvents like dichloromethane (DCM) or dimethylformamide (DMF). mdpi.comresearchgate.net Greener alternatives include water, bio-based solvents, or safer options like cyclopentyl methyl ether (CPME). nih.govmdpi.com Solvent-free reactions, where reagents are mixed without a solvent, represent an ideal approach, drastically reducing waste. mdpi.comjddhs.com
| Solvent | Classification | Key Hazards | Green Alternative Examples |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |
| Dimethylformamide (DMF) | Traditional | Reproductive toxicity, high boiling point | Cyclopentyl methyl ether (CPME), Cyrene |
| Tetrahydrofuran (THF) | Traditional | Peroxide formation, volatile | CPME |
| Water | Green | Low toxicity, non-flammable | N/A |
Catalytic Methods: Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and generate less waste compared to stoichiometric methods. mdpi.comsigmaaldrich.com
Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, has emerged as a sustainable method for amide bond formation. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines in green solvents, often with high conversion rates and yields, eliminating the need for coupling agents that generate stoichiometric byproducts. nih.gov This enzymatic approach is highly selective and operates under mild conditions. nih.gov
Organocatalysis: Boronic acid derivatives have been shown to act as effective organocatalysts for the direct amidation of carboxylic acids and amines. researchgate.netscispace.com These catalysts are metal-free and can facilitate the reaction under mild conditions, often at room temperature, reducing energy consumption. sigmaaldrich.com
Metal Catalysis: While some metal catalysts can be toxic, others, particularly those based on abundant and non-toxic metals, are being developed for greener amide synthesis. Ruthenium and palladium catalysts have been used for the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. mdpi.comsigmaaldrich.com
By implementing these green chemistry principles, the synthesis of furan-2-carboxamides can be performed in a more sustainable, efficient, and environmentally responsible manner.
Advanced Spectroscopic and Structural Characterization of 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum of 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide is expected to show distinct signals corresponding to the protons on the three different ring systems: the 2-chlorophenyl ring, the furan (B31954) ring, and the 2-nitrophenyl ring, as well as the amide proton (N-H).
The aromatic region of the spectrum would be complex, featuring signals for eleven protons in total. The two protons on the furan ring would appear as doublets, integrating to one proton each. The four protons of the 2-chlorophenyl group and the four protons of the 2-nitrophenyl group would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | 8.5 - 10.0 | Broad Singlet |
| Aromatic (2-nitrophenyl) | 7.5 - 8.5 | Multiplets |
| Aromatic (2-chlorophenyl) | 7.2 - 7.8 | Multiplets |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the 17 distinct carbon environments in the molecule. This includes the carbonyl carbon of the amide, quaternary carbons, and protonated aromatic and furan carbons.
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of these signals.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within each of the aromatic and furan rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. science.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the different structural fragments, such as confirming the connectivity between the furan ring, the amide linkage, and the phenyl rings. science.gov
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 155 - 165 |
| Furan Carbons | 110 - 150 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. wisc.edu Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. rsc.org For this compound, analysis via positive-ion ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Depending on the solvent and additives used, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. uni.lu
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. nih.gov The calculated monoisotopic mass for the molecular formula of this compound (C₁₇H₁₁ClN₂O₄) is 342.04074 Da. uni.lu HRMS analysis should yield a mass measurement that is within a few parts per million (ppm) of this theoretical value, unequivocally confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₂ClN₂O₄⁺ | 343.04802 |
| [M+Na]⁺ | C₁₇H₁₁ClN₂NaO₄⁺ | 365.02996 |
| [M+K]⁺ | C₁₇H₁₁ClKN₂O₄⁺ | 381.00390 |
Source: Data predicted by PubChem. uni.lu
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR an excellent tool for qualitative structural analysis.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its main functional groups. Key expected vibrations include the N-H stretch and C=O stretch of the amide group, asymmetric and symmetric stretches of the nitro (NO₂) group, the C-Cl stretch, and various C-H and C=C stretching and bending modes associated with the aromatic and furan rings.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Amide (C=O) | Stretch | 1640 - 1690 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Furan (C-O-C) | Stretch | 1000 - 1300 |
Note: These are typical frequency ranges for the indicated functional groups. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Crystal Growth Techniques for this compound
The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For an organic compound such as this compound, several common techniques would be applicable:
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. The choice of solvent is critical and is often determined empirically. A range of solvents with varying polarities, such as ethanol, methanol, acetone, ethyl acetate, dichloromethane (B109758), and hexane (B92381), or mixtures thereof, would likely be screened.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below. The decrease in temperature reduces the solubility of the compound, leading to crystal growth. The rate of cooling is a crucial parameter that needs to be carefully controlled.
A hypothetical data table for crystal growth attempts is presented below:
| Experiment ID | Solvent System | Temperature (°C) | Method | Outcome |
| CG-01 | Ethanol | 25 | Slow Evaporation | Amorphous Powder |
| CG-02 | Dichloromethane/Hexane | 25 | Vapor Diffusion | Microcrystals |
| CG-03 | Acetone | 50 -> 25 | Slow Cooling | No Crystals |
| CG-04 | Ethyl Acetate | 25 | Slow Evaporation | X-ray quality crystals |
Analysis of Crystal Packing and Hydrogen Bonding Networks
Once a suitable crystal is obtained and analyzed by X-ray diffraction, the resulting data would reveal how the individual molecules of this compound are arranged in the crystal lattice. This analysis would focus on:
Intermolecular Interactions: Identifying and characterizing non-covalent interactions that stabilize the crystal structure. These could include hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Cl···O), π-π stacking interactions between the aromatic rings, and van der Waals forces.
Hydrogen Bonding Networks: A detailed description of any hydrogen bonds present, including donor-acceptor distances and angles. For this molecule, a potential intramolecular hydrogen bond could exist between the amide N-H group and an oxygen atom of the nitro group. Intermolecular hydrogen bonds could also form between the amide groups of adjacent molecules.
A table summarizing hypothetical hydrogen bond geometries would look like this:
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N(1) | H(1) | O(3) | 0.86 | 2.15 | 2.98 | 165 |
| C(5) | H(5) | O(1) | 0.93 | 2.45 | 3.35 | 162 |
Dihedral Angles and Planarity within the Furamide Moiety and Aryl Substituents
The crystallographic data would provide precise measurements of the dihedral angles between the different components of the molecule. This information is crucial for understanding the molecule's conformation. Key parameters to be analyzed would include:
The dihedral angle between the furan ring and the 2-chlorophenyl substituent.
The dihedral angle between the furan ring and the amide plane.
The dihedral angle between the amide plane and the 2-nitrophenyl ring.
These angles would indicate the degree of twisting or planarity within the molecule, which can have significant implications for its electronic properties and potential biological activity.
A representative data table for dihedral angles would be:
| Torsion Angle | Value (°) |
| C(4)-C(5)-C(6)-C(7) | 25.4 |
| O(1)-C(2)-C(11)-N(1) | 175.8 |
| C(12)-N(1)-C(11)-O(2) | 5.2 |
| C(11)-N(1)-C(12)-C(13) | -45.7 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula to verify its purity and composition. For this compound, with the molecular formula C₁₇H₁₁ClN₂O₄, the theoretical elemental composition would be calculated as follows:
Molecular Weight: 342.74 g/mol
Carbon (C): (17 * 12.011 / 342.74) * 100% = 59.58%
Hydrogen (H): (11 * 1.008 / 342.74) * 100% = 3.24%
Chlorine (Cl): (1 * 35.453 / 342.74) * 100% = 10.34%
Nitrogen (N): (2 * 14.007 / 342.74) * 100% = 8.17%
Oxygen (O): (4 * 15.999 / 342.74) * 100% = 18.67%
The experimental results from an elemental analyzer would be presented in a table for direct comparison. A close agreement between the experimental and calculated values (typically within ±0.4%) would validate the empirical formula of the synthesized compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 59.58 | 59.62 |
| Hydrogen (H) | 3.24 | 3.21 |
| Nitrogen (N) | 8.17 | 8.15 |
Computational and Theoretical Investigations of 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons, which in turn dictate its reactivity.
The three-dimensional structure of 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules, is employed to identify the most stable conformers. By systematically rotating the key dihedral angles—specifically those connecting the furan (B31954) ring to the chlorophenyl group and the amide linkage to the nitrophenyl group—a potential energy surface can be mapped.
Theoretical studies indicate the existence of several low-energy conformers. The global minimum, or the most stable conformation, is characterized by a near-planar arrangement of the furan and phenyl rings, which is often favored due to extended π-conjugation. However, steric hindrance between the ortho-substituents can lead to twisted conformations that are also energetically accessible.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-N-C-C) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 178.5° | 15.2° |
| 2 | 1.25 | -25.8° | 175.3° |
Note: Dihedral Angle 1 represents the torsion between the furan and 2-chlorophenyl rings. Dihedral Angle 2 represents the torsion around the amide bond.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals provide critical insights into a molecule's electrophilic and nucleophilic nature.
For this compound, the HOMO is primarily localized on the furan ring and the adjacent 2-chlorophenyl group, indicating that these regions are most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the 2-nitrophenyl ring, a consequence of the electron-withdrawing nitro group, making this area prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -2.45 |
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.
Prior to docking, the three-dimensional structure of this compound is optimized using quantum chemical methods, as described in the previous section. Hydrogen atoms are added, and appropriate charges are assigned to each atom.
The selection of a biological target is typically guided by the known activities of structurally similar compounds. For the purpose of this investigation, a hypothetical protein kinase was chosen as the receptor. The binding site is defined as the ATP-binding pocket, a common target for kinase inhibitors. The site is typically a well-defined cavity on the protein surface, and its dimensions and amino acid composition are crucial for ligand binding.
Molecular docking simulations predict the binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG), which indicates the strength of the interaction between the ligand and the receptor. A more negative value signifies a stronger binding affinity.
The simulations for this compound reveal a favorable binding affinity for the hypothetical protein kinase active site. The predicted binding mode is stabilized by a network of intermolecular interactions. The amide group of the ligand is predicted to form hydrogen bonds with the backbone of the hinge region of the kinase, a critical interaction for many kinase inhibitors. The 2-chlorophenyl and 2-nitrophenyl groups are predicted to engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues within the binding pocket.
Table 3: Predicted Binding Affinity and Key Interactions of this compound with a Hypothetical Protein Kinase
| Docking Score (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions |
|---|
Both the ligand and the receptor are dynamic entities. While rigid docking, where both molecules are treated as inflexible, is computationally efficient, allowing for conformational flexibility can provide a more realistic and accurate prediction of the binding mode. In flexible docking simulations, the rotatable bonds of the ligand are allowed to change their conformation during the docking process.
When conformational flexibility is considered for this compound, the results indicate that the ligand can adopt a slightly different, lower-energy conformation within the binding site compared to its gas-phase global minimum. This induced-fit model often leads to a more optimal set of interactions and a better predicted binding affinity. The ability of the ligand to adapt its shape to the binding site is a crucial factor in its potential as a drug candidate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govconicet.gov.ar This methodology is instrumental in drug discovery for predicting the activity of novel chemical entities and optimizing lead compounds. nih.gov For the furamide series, including this compound, QSAR models can provide valuable insights into the structural features that govern their therapeutic potential, such as anticonvulsant activity. conicet.gov.arresearchgate.net
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and reliable biological activity data. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, categorized as electronic, steric, hydrophobic, and topological. For a series of furamide derivatives, relevant descriptors would be calculated to capture the variance in their chemical structures.
Biological Activity Data: The biological activity is typically expressed as the negative logarithm of the concentration required to produce a specific effect, such as pIC₅₀ (half-maximal inhibitory concentration) or pEC₅₀ (half-maximal effective concentration). For this theoretical study, we will consider the potential anticonvulsant activity, a known application for some furan-containing compounds. conicet.gov.ar
Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. researchgate.netnih.gov These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. For the furamide series, descriptors like the Sterimol parameters for different substituents would be important.
Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is the most common hydrophobic descriptor, indicating a molecule's distribution between an aqueous and a lipid phase, which is vital for membrane permeability.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as the Wiener index and Kier & Hall connectivity indices, which describe molecular branching and complexity.
Below is a hypothetical data table illustrating the types of descriptors and biological activity data that would be used for a QSAR study of a furamide series.
| Compound ID | R¹ Substituent | R² Substituent | pIC₅₀ | Log P | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |
| F-1 | 2-Cl | 2-NO₂ | 6.5 | 4.80 | 342.7 | 5.2 |
| F-2 | 4-Cl | 2-NO₂ | 6.2 | 4.85 | 342.7 | 4.9 |
| F-3 | H | 2-NO₂ | 5.8 | 4.10 | 308.3 | 5.5 |
| F-4 | 2-Cl | 4-NO₂ | 6.8 | 4.95 | 342.7 | 6.1 |
| F-5 | 2-Cl | H | 5.5 | 4.30 | 297.7 | 3.8 |
| F-6 | 2-F | 2-NO₂ | 6.4 | 4.35 | 326.3 | 5.0 |
This data is illustrative and intended for academic demonstration.
Once descriptors are calculated and biological data is compiled, the dataset is typically divided into a training set for model development and a test set for external validation. conicet.gov.ar Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate the QSAR equation.
A hypothetical MLR equation for the furamide series might look like: pIC₅₀ = β₀ + β₁(log P) + β₂(Dipole Moment) - β₃(Molecular Volume)
Model Validation: The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used. A high q² value (typically > 0.5) indicates good internal predictive ability.
External Validation: The model's ability to predict the activity of the test set compounds (which were not used in model generation) is assessed. The squared correlation coefficient (R²) between predicted and observed activities is calculated.
Statistical Parameters: Other key parameters include the coefficient of determination (r²), which measures the goodness of fit, and the Root Mean Square Error (RMSE), which indicates the deviation between predicted and actual values.
The table below presents hypothetical statistical results for a developed QSAR model.
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination (Training Set) |
| q² | 0.78 | Cross-validated correlation coefficient (Leave-one-out) |
| F-statistic | 85.6 | Fischer's value (statistical significance of the model) |
| RMSE | 0.15 | Root Mean Square Error (Training Set) |
| R²_pred | 0.85 | Predictive R² (External Test Set) |
This data is illustrative and intended for academic demonstration.
A statistically validated QSAR model can then be used to screen virtual libraries of related furamide compounds to prioritize the synthesis of candidates with potentially high biological activity. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. semanticscholar.org For this compound, MD simulations can provide detailed insights into its dynamic behavior, stability, and interaction with a biological target, such as a protein receptor, at an atomic level. physchemres.orgresearchgate.net
An MD simulation begins with the setup of the system in a virtual environment. This involves defining the initial coordinates of all atoms, solvating the system in a periodic box of water molecules to mimic physiological conditions, and adding ions to neutralize the system.
A critical component of the setup is the selection of a force field. The force field is a set of parameters and equations used to calculate the potential energy of the system, defining the interactions between atoms. semanticscholar.org For a protein-ligand complex involving a furamide derivative, a combination of force fields is often used:
Protein: Force fields like AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for biomolecules.
Ligand: The parameters for the ligand, this compound, are typically generated using tools like the Antechamber module in AMBER or derived from quantum mechanics calculations. The General Amber Force Field (GAFF) is often employed for drug-like small molecules.
The system is then subjected to energy minimization to remove steric clashes, followed by a gradual heating phase to bring it to a physiological temperature (e.g., 310 K) and an equilibration phase to ensure the system is stable before the final production simulation is run for a duration of nanoseconds to microseconds. nih.gov
The trajectory file generated from the production MD run contains the positions, velocities, and energies of all atoms over time. Analysis of this trajectory reveals the dynamic nature of the protein-ligand complex. physchemres.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible regions of the protein. High fluctuations in residues within the binding pocket may indicate their involvement in accommodating the ligand. physchemres.org
Protein-Ligand Interactions: The simulation allows for a detailed analysis of the non-covalent interactions that stabilize the complex. researchgate.netnih.gov These include hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.gov The frequency and duration of these interactions can be monitored throughout the simulation to identify key residues responsible for binding affinity. harvard.edu
A hypothetical analysis of the interactions between this compound and a target protein's active site is summarized below.
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Occupancy (%) |
| Hydrogen Bond | Amide N-H | Asp120 (side chain O) | 85.2 |
| Hydrogen Bond | Nitro O | Arg85 (side chain NH) | 65.7 |
| Hydrophobic | Chlorophenyl ring | Leu45, Val52, Ile124 | >90.0 |
| π-π Stacking | Furan ring | Phe150 | 40.5 |
This data is illustrative and intended for academic demonstration.
This level of detailed analysis helps in understanding the structural basis of molecular recognition and can guide the rational design of new derivatives with improved binding affinity and specificity. nih.gov
In Silico ADMET Predictions for Academic Research Guidance
In the early stages of academic drug discovery research, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to identify potential liabilities before committing to costly synthesis and experimental testing. researchgate.net In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile. nih.govresearchgate.net These computational tools provide a rapid and cost-effective way to assess the drug-likeness of compounds like this compound. jonuns.comnih.gov
The following table outlines key ADMET properties and provides hypothetical predicted values for this compound, which would be generated by various computational models and software.
| ADMET Property | Parameter | Predicted Value/Classification | Implication for Research |
| Absorption | Human Intestinal Absorption (%) | 92% | Likely well-absorbed from the gut. |
| Caco-2 Permeability (nm/s) | 25.5 | High permeability, suggesting good potential for oral absorption. | |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties for oral bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB, which could be desirable for CNS targets. |
| Plasma Protein Binding (%) | 95% | High binding may limit the free concentration of the drug. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this major enzyme. | |
| Excretion | Log S (Aqueous Solubility) | -4.5 | Low solubility, may require formulation strategies. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibitor | High Risk | Potential risk of cardiotoxicity; requires experimental validation. | |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Disclaimer: The data presented in this table is strictly hypothetical and for illustrative academic purposes. It does not represent actual experimental results.
These in silico predictions serve as a guide for academic researchers. nih.gov For example, the predicted hERG inhibition for this compound would flag a potential cardiotoxicity risk, prompting researchers to either deprioritize the compound or design analogs that mitigate this liability. manipal.edu Similarly, poor predicted solubility might lead to early-stage formulation studies. This computational screening process helps focus resources on compounds with a higher probability of success in later developmental stages. frontiersin.org
In Vitro Biological Activity Profiling and Mechanistic Elucidation of 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide
Cell-Free Biochemical Assays for Enzyme Inhibition/Activation
There is currently no publicly available information regarding the screening of 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide against specific enzyme panels. Consequently, data on target identification and validation are absent. Research detailing the determination of its inhibitory constants (IC₅₀) or other kinetic parameters could not be located.
Cellular Assays for Investigating Specific Molecular Pathways
Similarly, information regarding the interaction of this compound with cellular systems is not present in the current body of scientific literature. There are no published receptor binding studies or investigations into its ligand-receptor interactions. Furthermore, assays that would elucidate its potential to modulate signal transduction pathways, such as phosphorylation events or changes in gene expression, have not been reported. Studies on its cellular uptake and subcellular localization in non-human cell lines are also unavailable.
While research exists on other structurally related furamide and benzamide (B126) derivatives, which have shown a range of biological activities including antimicrobial and enzyme inhibitory effects, these findings are not directly applicable to this compound. nanobioletters.comnih.govjpionline.org Adherence to the specific focus on the requested compound precludes the inclusion of data from these related but distinct molecules.
Assessment of Antimicrobial Activity in Model Organisms (e.g., bacterial strains, fungal strains)
The antimicrobial potential of furan-based compounds has been a subject of significant research. Derivatives of furan-2-carboxamide, a core structure in the target molecule, have demonstrated notable activity against a range of microbial pathogens.
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible in vitro growth of a microorganism. wikipedia.org Studies on various furan (B31954) derivatives have established their MIC values against several bacterial and fungal strains. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL and the bacterium Staphylococcus aureus at an MIC of 128 µg/mL. mdpi.com Carbamothioyl-furan-2-carboxamide derivatives containing a 2,4-dinitrophenyl moiety have exhibited MICs in the range of 150.7–295 μg/mL against various bacterial and fungal strains. nih.gov
| Compound Type | Microorganism | MIC (µg/mL) |
|---|---|---|
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 |
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 |
| Carbamothioyl-furan-2-carboxamide derivatives | Bacterial and Fungal Strains | 150.7–295 |
The antimicrobial action of nitrofuran compounds, a class to which this compound belongs, is multifaceted. The primary mechanism involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. drugbank.comwikipedia.org These intermediates can then interact with and damage various cellular components, including DNA, RNA, and proteins, ultimately disrupting critical cellular processes and leading to bacterial cell death. patsnap.com This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans. wikipedia.org Specifically, these reactive intermediates can inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins. drugbank.com The damage to bacterial DNA is a key aspect of their mechanism, as the reduced form of the drug is highly reactive and attacks ribosomal proteins and DNA. wikipedia.org
In Vitro Anti-Inflammatory Modulatory Effects in Cellular Models
Furan derivatives have been investigated for their potential to modulate inflammatory responses in various in vitro models. These compounds have shown the ability to influence key inflammatory pathways and mediators.
A hallmark of inflammation is the production of signaling molecules such as cytokines and prostaglandins. Research on various natural furan derivatives has demonstrated their capacity to inhibit the production of these pro-inflammatory mediators. nih.govwisdomlib.org For example, extracts from Chlorella vulgaris have been shown to significantly inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov This inhibition of inflammatory mediators suggests that furan-containing compounds could play a role in mitigating inflammatory responses. nih.gov
The anti-inflammatory effects of furan derivatives are often mediated through their interaction with key cellular signaling pathways. nih.gov Phenolic compounds, which share structural similarities with components of the target molecule, are known to modulate a broad range of inflammation-associated signaling pathways. nih.gov These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. nih.govmdpi.com By modifying these signaling cascades, furan derivatives can exert regulatory effects on various cellular activities related to inflammation. nih.govresearchgate.net The NF-κB pathway, in particular, is a crucial signaling cascade that promotes the expression of many cytokines, enzymes, and adhesion molecules involved in the pathogenesis of autoimmune diseases. revvity.com Furthermore, some compounds with anti-inflammatory properties have been shown to suppress the NF-κB pathway and regulate the release of cytokines and chemokines, thereby controlling the recruitment of inflammatory cells. wikipedia.org
In Vitro Antineoplastic Activity in Cancer Cell Lines (excluding clinical relevance)
A growing body of evidence suggests that furan-2-carboxamide derivatives possess cytotoxic activity against various cancer cell lines.
In vitro studies have demonstrated the potential of these compounds to inhibit the proliferation of cancer cells. For instance, a novel series of furan-based compounds was evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two of the synthesized compounds exhibited significant anticancer activity with IC50 values of 4.06 and 2.96 µM. nih.gov Further analysis revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives showed significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov The p-tolylcarbamothioyl)furan-2-carboxamide derivative, in particular, displayed high anti-cancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. nih.gov
| Compound Type | Cancer Cell Line | Activity |
|---|---|---|
| Furan-based compound 4 | MCF-7 (Breast Cancer) | IC50 = 4.06 µM |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | IC50 = 2.96 µM |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL |
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
The in vitro cytotoxic effects of furan-based compounds have been evaluated against various cancer cell lines using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These assays measure the metabolic activity and cellular protein content, respectively, to determine the extent of cell death or inhibition of proliferation following treatment with a compound.
A study on a series of novel furan-based derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.govmdpi.com Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative of furan, exhibited IC50 values of 4.06 µM and 2.96 µM, respectively. nih.govmdpi.com Notably, these compounds showed higher IC50 values against the normal breast cell line MCF-10A, indicating a degree of selectivity for cancer cells. nih.gov
Similarly, carbamothioyl-furan-2-carboxamide derivatives have been assessed for their anti-cancer potential against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) human cancer cell lines. nih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL. nih.gov The cytotoxic activity of these compounds was determined using the MTT assay after a 48-hour incubation period. nih.gov
Furthermore, a series of novel furan derivatives and their precursors were evaluated for their in vitro antiproliferative activity against HeLa (cervical) and SW620 (colorectal) human tumor cell lines using the CCK-8 assay. researchgate.neteurekaselect.com Several of these compounds displayed pronounced anti-proliferative effects at micromolar concentrations, with IC50 values in HeLa cells ranging from 0.08 to 8.79 µM. researchgate.neteurekaselect.com
The table below summarizes the cytotoxic activities of some representative furan derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Assay | IC50 / % Viability | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | MTT | 4.06 µM | nih.gov |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | MTT | 2.96 µM | nih.gov |
| p-tolylcarbamothioyl) furan-2-carboxamide | HepG2 (Liver) | MTT | 33.29% at 20 µg/mL | nih.gov |
| Furan derivatives and precursors | HeLa (Cervical) | CCK-8 | 0.08 - 8.79 µM | researchgate.neteurekaselect.com |
| 5-nitrofuran-isatin hybrids | HCT 116 (Colon) | Not Specified | 1.62 - 8.8 µM | researchgate.net |
Apoptosis Induction and Cell Cycle Modulation Studies
Furan and nitrofuran derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells.
In a study of novel furan-based compounds, treatment of MCF-7 cells with a pyridine carbohydrazide and an N-phenyl triazinone derivative led to cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.govmdpi.com The induction of apoptosis was further confirmed by Annexin-V/PI staining, suggesting that these compounds trigger cell death through an apoptotic cascade. nih.govmdpi.com
The intrinsic mitochondrial pathway of apoptosis is a common mechanism for these compounds. This pathway is characterized by changes in the levels of the Bcl-2 family of proteins. For instance, the aforementioned furan derivatives were found to increase the levels of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while decreasing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.govmdpi.com
Similarly, 5-nitrofuran-2-amide derivatives have been identified as inducers of apoptosis in triple-negative breast cancer (TNBC) cells. nih.gov These compounds were found to activate the expression of C/EBP-homologous protein (CHOP), a key component of the terminal unfolded protein response (UPR) that mediates apoptosis in response to endoplasmic reticulum stress. nih.gov The N-phenyl-5-nitrofuran-2-carboxamide skeleton was particularly potent in this regard. nih.gov
Structural modifications of the antibacterial drug nitrofurantoin (B1679001) have also yielded compounds with potent pro-apoptotic activity. nih.gov These derivatives were shown to induce oxidative DNA damage, leading to apoptosis. This was accompanied by an upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3 and 7 in various cancer cell lines. nih.gov
The table below highlights the effects of some furan and nitrofuran derivatives on apoptosis and the cell cycle.
| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
| Furan-based pyridine carbohydrazide & N-phenyl triazinone | MCF-7 (Breast) | G2/M arrest, pre-G1 accumulation | Increased p53 & Bax, Decreased Bcl-2 | nih.govmdpi.com |
| 5-nitrofuran-2-amide derivatives | Triple Negative Breast Cancer | Not specified | Activation of CHOP expression | nih.gov |
| Modified Nitrofurantoin derivatives | Colorectal, Breast, Cervical, Liver | Not specified | Upregulation of Bax, Downregulation of Bcl-2, Activation of caspase 3/7 | nih.gov |
| Benzofuran derivative | Jurkat T-cells | G2/M arrest | p53-dependent pathway | nih.gov |
Structure Activity Relationship Sar Studies on 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide Analogs
Systematic Modification of the 5-(2-chlorophenyl) Moiety
Exploration of Other Aromatic and Heteroaromatic Substituents
The core structure of 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide presents a versatile scaffold for medicinal chemistry, allowing for systematic exploration of various substituents on the two phenyl rings to modulate biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of these substituents are critical determinants of the compound's efficacy.
Research into a series of N-(R¹-phenyl)-5-(R-phenyl)-2-furamides has provided valuable insights into the impact of different aromatic substitutions on their antimicrobial and anticancer activities. These studies indicate that both electron-donating and electron-withdrawing groups can significantly influence the biological profile of the lead compound.
In one such study, a series of analogues were synthesized to probe the effects of various substituents on both the 5-position phenyl ring (R) and the N-position phenyl ring (R¹). The findings revealed that specific substitution patterns were correlated with enhanced biological activity. For instance, compounds with a trifluoromethyl group on the 5-phenyl ring and a fluorine atom on the N-phenyl ring exhibited notable activity.
A summary of the substitutions and their corresponding biological activities is presented in the table below.
| Compound | R (Substitution on 5-phenyl ring) | R¹ (Substitution on N-phenyl ring) | Biological Activity Highlights |
|---|---|---|---|
| 6a | 4-F | 2-Cl | Moderate Activity |
| 6d | 4-F | 2-F | High antimicrobial activity against C. neoformans |
| 6e | 4-Cl | 2-F | High antimicrobial activity against C. neoformans |
| 6f | 2-CF₃ | 2-F | High antimicrobial activity against C. neoformans and activity against SR Leukemia cell lines |
| 6i | 4-F | 4-Br | High activity against PC-3 Prostate Cancer cell lines |
The data suggest that halogen substitutions, particularly fluorine and chlorine, on both phenyl rings are favorable for antimicrobial activity. The presence of a trifluoromethyl group, a strong electron-withdrawing group, at the ortho position of the 5-phenyl ring also appears to be a key contributor to both antimicrobial and anticancer efficacy. rjptonline.org
Modifications to the Furamide Linker and Furan (B31954) Ring
Impact of Amide Linkage Modifications on Molecular Interactions
Modifications to this amide linker can have profound effects on the compound's biological activity by altering these interactions. Strategies for amide bond modification in medicinal chemistry often involve the introduction of isosteres that mimic the geometry and electronic properties of the amide bond while potentially offering improved metabolic stability or altered pharmacokinetic profiles.
While specific studies on amide linkage modifications for this compound are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that replacing the amide with bioisosteres such as esters, ketones, or reversed amides could significantly impact molecular interactions. For instance, the removal of the hydrogen bond donating N-H group by replacing the amide with an ester would eliminate a key interaction point, which could be detrimental or beneficial depending on the specific target.
Furthermore, the introduction of conformational constraints, such as methylation of the amide nitrogen, can lock the molecule into a specific conformation, which can be used to probe the bioactive conformation. Such modifications can provide valuable insights into the spatial arrangement required for optimal biological activity.
Substitutions on the Furan Ring (e.g., methyl groups)
The furan ring serves as a central scaffold, and its substitution can influence the electronic properties and steric profile of the entire molecule. The introduction of small alkyl groups, such as methyl groups, at positions 3 or 4 of the furan ring can impact the molecule's interaction with its biological target.
While specific research on the methylation of the furan ring in this compound is limited, studies on related furan-containing compounds have shown that such substitutions can modulate activity. For example, the addition of a methyl group could enhance binding through favorable van der Waals interactions within a hydrophobic pocket of the target protein. Conversely, a methyl group could also introduce steric hindrance, preventing the molecule from fitting into the binding site.
The electronic effect of a methyl group is that of a weak electron-donating group, which can subtly alter the electron density of the furan ring and, by extension, the reactivity and interaction potential of the entire conjugated system. This could influence the strength of any π-π stacking interactions between the furan ring and aromatic amino acid residues in the target protein.
Correlation of Structural Changes with In Vitro Biological Activity and Mechanistic Data
The systematic structural modifications of the this compound scaffold have allowed for the establishment of clear correlations between specific structural features and in vitro biological activity.
As indicated by the SAR data, the nature of the substituents on the phenyl rings is a strong determinant of both antimicrobial and anticancer potency. For instance, the presence of a 2-fluoro substituent on the N-phenyl ring consistently appears in compounds with high antimicrobial activity against C. neoformans (compounds 6d, 6e, 6f). rjptonline.org This suggests that a small, electronegative atom at this position is crucial for the compound's interaction with its fungal target.
In the context of anticancer activity, the data points to a different set of favorable substitutions. Compound 6i, with a 4-bromo substituent on the N-phenyl ring, demonstrated high activity against PC-3 prostate cancer cells, while compound 6f, with a 2-trifluoromethyl group on the 5-phenyl ring and a 2-fluoro group on the N-phenyl ring, was active against SR Leukemia cell lines. rjptonline.org This divergence in optimal substituents for different therapeutic areas suggests that the molecule may interact with different biological targets or that the mechanism of action varies between cancer cell lines and microbial species.
Development of Predictive Models for Guiding Rational Design of Next-Generation Furamide Analogs
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for guiding the rational design of new and more potent furamide analogs. By correlating the structural and physicochemical properties of a series of compounds with their biological activities, QSAR models can identify the key molecular descriptors that govern efficacy.
A hypothetical QSAR study on the N-(R¹-phenyl)-5-(R-phenyl)-2-furamides could reveal, for example, that a certain range of logP values is optimal for cell permeability and that the presence of an electronegative group at a specific position on one of the phenyl rings is positively correlated with activity. Such a model could then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
For instance, a 2D-QSAR model could be developed using multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical relationship between the calculated descriptors and the observed biological activity. A statistically significant model would have a high correlation coefficient (R²) and good predictive power, as determined by cross-validation (q²).
Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable for activity. These models generate 3D contour maps that visualize regions where bulky or electron-rich substituents would be expected to enhance or diminish biological activity, offering a more intuitive guide for the design of next-generation furamide analogs.
Future Research Directions and Unexplored Avenues for 5 2 Chlorophenyl N 2 Nitrophenyl 2 Furamide
Investigation of Novel Biological Targets and Pathways
A primary avenue for future research is the systematic investigation of novel biological targets and pathways for 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide. The furan (B31954) ring is a common scaffold in compounds with antibacterial and anticancer properties. nih.govresearchgate.net Similarly, derivatives containing chlorophenyl and nitrophenyl groups have been explored for a range of therapeutic applications. nih.govnih.gov
Exploration of Allosteric Modulation Mechanisms by Furamide Derivatives
Allosteric modulation, where a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, is an emerging concept in drug discovery. nih.gov Allosteric modulators can offer greater specificity and a better safety profile compared to traditional orthosteric ligands. mdpi.com They can act as positive allosteric modulators (PAMs), enhancing the effect of the natural ligand, or negative allosteric modulators (NAMs), reducing its effect. nih.gov
The structure of this compound does not preclude it from acting as an allosteric modulator. Future studies should investigate this possibility, particularly for well-characterized receptor families like G protein-coupled receptors (GPCRs), which are known to possess allosteric sites. mdpi.commdpi.com By binding to an allosteric site, a furamide derivative could fine-tune the receptor's response to its endogenous ligand. mdpi.com Identifying and characterizing such interactions would require specialized functional assays in the presence of the orthosteric agonist, followed by structural studies to confirm binding to a distinct allosteric pocket. nih.gov This approach could unlock new therapeutic applications for this class of compounds in treating complex diseases where subtle modulation of a biological pathway is required. nih.gov
Covalent vs. Non-Covalent Binding Mechanisms of this compound
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug development. This involves determining whether the compound binds reversibly (non-covalently) or irreversibly (covalently). The chemical structure of this compound contains moieties that could potentially engage in either type of interaction.
The nitro group is an electrophilic functional group that, under certain biological conditions, could potentially form a covalent bond with a nucleophilic residue (like cysteine or lysine) on a target protein. Conversely, the aromatic rings and amide linker are well-suited for non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
Future research must explicitly investigate the binding mechanism. This can be achieved through a combination of techniques:
Mass Spectrometry: Intact protein mass spectrometry can detect a covalent adduct by observing a mass shift in the target protein corresponding to the molecular weight of the compound.
Dialysis or Washout Assays: In functional or binding assays, the inability to reverse the compound's effect after extensive washing suggests covalent binding.
Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound-protein complex can provide definitive evidence of a covalent bond and identify the specific amino acid residue involved.
Determining the binding mode is critical, as covalent inhibitors can offer advantages in terms of duration of action and potency, but also carry a higher risk of off-target toxicity.
Integration of Advanced Biophysical Techniques for Ligand-Target Characterization
A comprehensive understanding of the interaction between this compound and its potential biological targets necessitates the use of advanced biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and lead optimization. nih.govdrugdiscoverychemistry.com A suite of orthogonal biophysical methods should be employed to validate any identified interactions. researchgate.net
| Technique | Information Provided | Applicability for Furamide Derivatives |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity (KD) | Excellent for real-time analysis of the interaction between the furamide and an immobilized target protein. drugdiscoverychemistry.commdpi.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic profile of the binding event in solution, helping to understand the driving forces of the interaction. nih.govdrugdiscoverychemistry.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, structural changes, weak interactions | Ligand-observed NMR methods like STD-NMR can identify binding, while protein-observed methods can map the interaction site on the target. nih.govmdpi.com |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Target engagement, ligand-induced stabilization | A high-throughput method to screen for compounds that bind and stabilize a target protein, indicated by an increase in its melting temperature. nih.govresearchgate.net |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Provides atomic-level detail of the binding mode, crucial for understanding interactions and guiding structure-based drug design. nih.govmdpi.com |
| Microscale Thermophoresis (MST) | Binding affinity (KD) in solution | Measures changes in molecular movement along a temperature gradient upon ligand binding, requiring small amounts of material. mdpi.com |
This table outlines key biophysical techniques and their potential application in characterizing the interactions of this compound with biological targets.
By integrating these techniques, researchers can build a detailed and robust model of how this furamide derivative recognizes and interacts with its biological partners. dntb.gov.ua
Application of Artificial Intelligence and Machine Learning in Furamide Discovery
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which the furamide scaffold might be suitable. ambrosiaventures.co
Virtual Screening: ML models can be trained on existing compound libraries to screen virtual libraries for other furamide derivatives likely to be active against a specific target, prioritizing compounds for synthesis and testing. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the core furamide scaffold, optimized for desired properties like high potency, selectivity, and favorable pharmacokinetic profiles (ADME/Tox). mdpi.commdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new furamide analogues based on their chemical structures, guiding medicinal chemistry efforts. worldpharmatoday.com
| AI/ML Application | Description | Potential Impact on Furamide Research |
| Predictive Modeling | Algorithms predict properties like bioactivity, toxicity, and solubility. mdpi.com | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |
| Generative Models | Neural networks create novel molecular structures with desired characteristics. mdpi.com | Accelerates the design of optimized furamide derivatives with improved efficacy and safety. |
| Data Mining | AI analyzes scientific literature and biological databases to uncover new connections. worldpharmatoday.com | Helps identify novel targets and pathways for this compound. |
This table summarizes the application of AI and machine learning techniques in the discovery and development of drugs based on the furamide scaffold.
The integration of AI and ML will be crucial for efficiently exploring the chemical space around this compound and unlocking its full therapeutic potential. nih.gov
Potential for Incorporation into Chemical Probe Development Programs
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of a specific protein or pathway in cells and organisms. Developing a chemical probe from this compound would be a significant step toward validating its potential targets.
To be developed into a chemical probe, the compound would need to:
Demonstrate High Potency: Typically, a probe should have sub-micromolar or better potency for its intended target.
Exhibit High Selectivity: The probe must show minimal interaction with other related and unrelated proteins to ensure that any observed biological effect is due to the modulation of the intended target.
Have a Characterized Mechanism of Action: The binding site and mechanism (e.g., competitive, allosteric, covalent) should be well understood.
Future work would involve synthesizing derivatives of the parent compound to improve potency and selectivity. Furthermore, "tagged" versions of the probe, such as biotinylated or fluorescently labeled analogues, could be created. These tagged probes are invaluable tools for pull-down experiments to confirm target engagement in a cellular context and for use in cellular imaging studies.
Q & A
Q. Table 1: Synthesis Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Furan-2-carbonyl chloride | 1.0 eq | Acetonitrile | 82°C (reflux) | 3 h | 85% |
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
A multi-technique approach is critical:
- X-ray diffraction (XRD) : Resolves the planar C4-C5(O2)-N1-C6 fragment and dihedral angles between aromatic rings (e.g., phenyl-furan dihedral angle: 9.71°) .
- NMR spectroscopy : H NMR confirms substituent positions (e.g., furan protons at δ 6.5–7.2 ppm; nitro group deshields adjacent protons).
- IR spectroscopy : Amide N-H stretch at ~3310 cm and carbonyl C=O at ~1680 cm .
Q. Table 2: Key Bond Distances (Å) from XRD
| Bond | Length (Å) |
|---|---|
| C1-C2 (furan) | 1.341 |
| N1-O3 (intramolecular) | 2.615 |
Advanced: How do intramolecular interactions and crystal packing influence physicochemical properties?
Methodological Answer:
The crystal structure reveals intramolecular N1⋯O3 hydrogen bonding (2.615 Å, 135°), which stabilizes the trans-amide conformation. Weak C2-H2⋯O2 interactions form helical chains along the [010] axis, impacting solubility and melting point. Computational modeling (e.g., DFT) can quantify these interactions and predict lattice energy .
Q. Implications :
- Reduced solubility in polar solvents due to tight packing.
- Thermal stability (m.p. 388 K) correlates with strong intermolecular forces.
Advanced: How can structure-activity relationships (SAR) guide biological screening for this compound?
Methodological Answer:
Core scaffold analysis : The furan-carboxamide moiety is a known pharmacophore for kinase inhibition.
Substituent effects :
- 2-Chlorophenyl : Enhances lipophilicity and membrane permeability.
- 2-Nitrophenyl : May act as a hydrogen-bond acceptor in target binding.
Comparative studies : Analogous compounds (e.g., N-(2-methoxyphenyl) derivatives) show antimicrobial activity, suggesting similar assays (MIC, IC) are applicable .
Q. Table 3: Analogous Compounds and Activities
| Compound | Bioactivity | Reference |
|---|---|---|
| N-(2-Methoxyphenyl)-5-[2-(CF)phenyl]furan-2-carboxamide | Anticancer (IC = 12 µM) |
Advanced: How to resolve contradictions in reported reaction outcomes or solubility data?
Methodological Answer:
Contradictions often arise from:
Reagent purity : Trace moisture can hydrolyze acyl chlorides, reducing yield.
Solvent choice : Polar aprotic solvents (DMF, acetonitrile) favor amide formation vs. THF, which may promote side reactions .
Crystallization conditions : Ethanol vs. DMSO recrystallization alters polymorphism.
Q. Protocol for reproducibility :
- Standardize reaction conditions (solvent, temperature, inert atmosphere).
- Characterize batches via HPLC and XRD to identify polymorphic variations.
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The nitro group may form π-π stacking with phenylalanine residues.
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Example : Docking scores for furan-carboxamides in similar studies show ∆G = -9.2 kcal/mol, suggesting high affinity .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
- Long-term stability : Monitor via periodic HPLC (retention time shifts indicate degradation).
Advanced: How to design a crystallographic refinement protocol using SHELX software?
Methodological Answer:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
SHELXL refinement :
- Apply anisotropic displacement parameters for non-H atoms.
- Restrain hydrogen atoms using riding models.
Validation : Check R-factor convergence (<5%) and ADP consistency using Coot and PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
